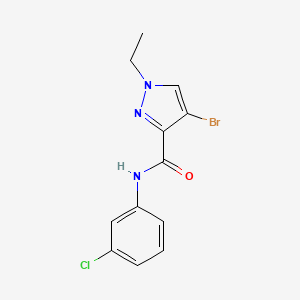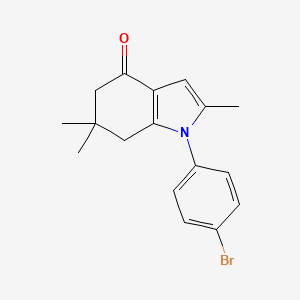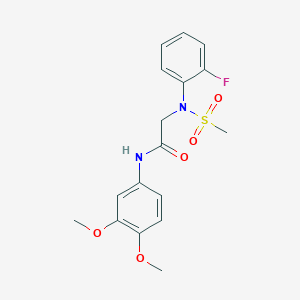![molecular formula C18H26N4O3 B5885124 N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide](/img/structure/B5885124.png)
N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide, also known as AZP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a hydrazide derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide is not fully understood. However, it is believed that its anti-inflammatory activity is due to its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation. It has also been shown to inhibit the MAPK pathway, which is involved in the production of pro-inflammatory cytokines. The anti-tumor activity of N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis by inhibiting the VEGF pathway.
Biochemical and Physiological Effects
N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation. In addition, N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide in lab experiments is its ability to exhibit multiple therapeutic activities. It can be used to study the anti-inflammatory, anti-tumor, and antibacterial properties of compounds. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers.
One of the limitations of using N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the study of N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide. One direction is to further investigate its mechanism of action and identify the specific pathways involved in its therapeutic activities. Another direction is to explore its potential use in combination therapies with other compounds. Additionally, future studies could focus on optimizing the synthesis method of N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide to improve its purity and yield.
Méthodes De Synthèse
The synthesis of N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide involves the reaction of 5-nitro-2-benzaldehyde and 1-azepanamine with pentanoyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide. The purity of the compound is confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide has exhibited antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-[(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylideneamino]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-2-3-8-18(23)20-19-14-15-13-16(22(24)25)9-10-17(15)21-11-6-4-5-7-12-21/h9-10,13-14H,2-8,11-12H2,1H3,(H,20,23)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPPJLSQVCWXQM-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5885048.png)
![5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5885056.png)
![3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5885070.png)
![5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)

![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)


![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5885129.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)
![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)